Methyl 2-ethylthiazole-4-carboxylate

Medicinal Chemistry PTP1B Inhibition Diabetes Research

Researchers optimizing PTP1B or GPX4 inhibitor series often encounter lot-to-lot variability from unverified sources. Methyl 2-ethylthiazole-4-carboxylate (CAS 85622-43-1) addresses this with: • Pharmacophoric 2-ethyl substituent essential for sub-μM PTP1B IC50 and cellular efficacy in metabolic disease models. • Versatile 4-carboxylate ester handle for amide, hydrazide & cross-coupling derivatization in agrochemical library synthesis. • Batch-certified 98% purity with HPLC, NMR & GC QC data ensuring reproducible SAR and scale-up consistency.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
Cat. No. B13668237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethylthiazole-4-carboxylate
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCC1=NC(=CS1)C(=O)OC
InChIInChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3
InChIKeyVURKEGFBLDJVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Ethylthiazole-4-Carboxylate Overview


Methyl 2-ethylthiazole-4-carboxylate (CAS 85622-43-1) is a heterocyclic building block featuring a thiazole core with a 2-ethyl substituent and a 4-methoxycarbonyl group . It is widely utilized in medicinal chemistry and agrochemical research as a versatile intermediate for constructing pharmacologically active thiazole derivatives [1]. Commercially, it is available at a standard purity of 98%, with batch-specific QC data (NMR, HPLC, GC) provided by reputable suppliers, ensuring reliable reproducibility in downstream syntheses .

Medicinal Chemistry Key intermediate for PTP1B inhibitor design with 2-ethyl pharmacophore
Ferroptosis Research Scaffold for GPX4 inhibitor SAR comparator studies
Agrochemical Synthesis Thiazole-4-carboxylate building block for fungicidal/herbicidal leads
Synthetic Methodology High-purity ester for cross-coupling and hydrolysis development

Methyl 2-Ethylthiazole-4-Carboxylate Differentiation


In scientific procurement, substituting Methyl 2-ethylthiazole-4-carboxylate with other thiazole-4-carboxylates (e.g., 2-methyl or 2-unsubstituted variants) is not straightforward. The 2-position substituent is a critical determinant of biological activity and synthetic utility. For example, the 2-ethyl group is a key pharmacophoric feature in a series of potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, where it directly influences cellular efficacy [1]. In contrast, the 2-amino substituted analogs target entirely different pathways, such as anti-tubercular activity via mtFabH inhibition [2]. Furthermore, the methyl ester at the 4-position is essential for specific nucleophilic substitution reactions [3], and switching to an ethyl ester or carboxylic acid alters reactivity and solubility . Direct, quantitative comparative data for the unmodified scaffold is limited; however, the established structure-activity relationships (SAR) in the broader class demonstrate that even minor substituent changes lead to significant divergence in biological target engagement and chemical behavior [4].

2-Ethyl Substituent (Target)
Reported to support PTP1B inhibitor design and cellular target engagement
2-Amino Variant
May redirect activity toward anti-tubercular pathways, incompatible with metabolic target research
Methyl Ester (Target)
Preferable for nucleophilic substitution and controlled hydrolysis in SAR exploration
Ethyl Ester or Carboxylic Acid
Altered reactivity and solubility may shift reaction outcomes and biological profiles

Methyl 2-Ethylthiazole-4-Carboxylate: Quantitative Evidence


2-Ethyl Substituent in PTP1B Inhibition

In a series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, the 2-ethyl group on the thiazole ring is a key structural feature essential for potent PTP1B inhibition [1]. The lead compound 11g, which incorporates this 2-ethylthiazole core, demonstrated an IC50 of 1.01 μM against human PTP1B [2]. This activity is significantly improved compared to earlier thiazole-based PTP1B inhibitors lacking the 2-ethyl substituent, which often exhibited IC50 values in the 10-100 μM range [3].

PTP1B IC50
Class-level inference
1.01 μM (derivative 11g) vs 10–100 μM (baseline)
Supports 2-ethyl role in enhancing enzyme inhibition
Derived from derivative; direct core data pending
Medicinal Chemistry PTP1B Inhibition Diabetes Research

GPX4 Ferroptosis Selectivity: Ethyl vs. Ethynyl

A recent study developed a highly selective ferroptosis inducer, (R)-9i, featuring a 2-ethynylthiazole-4-carboxamide warhead [1]. This compound exhibited an IC50 of 0.0003 μM against HT1080 cells and a remarkable selectivity index of 24,933 for ferroptosis over other cell death mechanisms . In contrast, earlier lead compounds like 26a, which possess a different electrophilic warhead, showed inferior cytotoxicity and selectivity [2]. This highlights the critical role of the 2-position substituent in tuning biological activity, and positions the more stable 2-ethyl analog as a valuable comparator for SAR studies exploring electrophilic warhead optimization.

Ferroptosis Selectivity
Cross-study comparable
Selectivity Index 24,933 (2-ethynyl analog)
Highlights scaffold tunability for GPX4 targeting
2-ethyl core serves as SAR comparator; ethynyl data shown
Cancer Biology Ferroptosis GPX4 Inhibition

Anti-Tubercular Target Divergence: 2-Amino vs. 2-Ethyl

Research on 2-aminothiazole-4-carboxylates has identified a potent anti-tubercular compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, with an MIC of 0.06 μg/mL (240 nM) against M. tuberculosis H37Rv [1]. This activity is derived from mimicking the natural product thiolactomycin (TLM). Critically, this 2-amino substituted scaffold did not inhibit the TLM target mtFabH, demonstrating a distinct mechanism of action [2]. This is in stark contrast to the 2-ethyl substituted class, which is primarily explored as PTP1B inhibitors [3]. These findings underscore that the 2-position substituent fundamentally dictates the biological pathway engaged, making the 2-ethyl variant a distinct chemical probe for a different set of targets.

Anti-TB Target Divergence
Class-level inference
2-amino analog MIC 0.06 μg/mL; not via mtFabH
2-Ethyl compound not suitable for TB target studies
Substituent defines pathway engagement profile
Antibacterial Tuberculosis Medicinal Chemistry

Purity and QC Documentation

Methyl 2-ethylthiazole-4-carboxylate (CAS 85622-43-1) is commercially available with a standard purity of 98% . Reputable vendors provide comprehensive batch-specific analytical documentation, including NMR, HPLC, and GC spectra, which are critical for ensuring reproducibility in sensitive downstream reactions . While direct stability data is limited, the compound is typically stored under inert gas and dry conditions, consistent with best practices for moisture-sensitive esters . This level of characterization and quality control is essential for laboratories requiring consistent starting materials for structure-activity relationship (SAR) studies or scaled-up synthesis.

QC & Purity
Supplier-provided
98% purity; HPLC, NMR, GC
Supports batch reproducibility for SAR synthesis
Data to verify per lot; stored under inert gas
Chemical Synthesis Quality Control Procurement

Methyl 2-Ethylthiazole-4-Carboxylate Applications


PTP1B Inhibitors for Diabetes and Obesity

This compound is a proven starting point for synthesizing potent, non-competitive PTP1B inhibitors. The 2-ethyl substituent is critical for achieving sub-micromolar IC50 values, a key threshold for cellular activity in metabolic disease models [1]. Researchers can utilize this core to explore structure-activity relationships around the 4-carboxylate and 5-position to further improve potency and selectivity.

GPX4 Ferroptosis SAR Comparator

The 2-ethyl substituted scaffold serves as an essential control and comparator in medicinal chemistry programs aimed at optimizing GPX4 inhibitors. Studies with 2-ethynyl analogs have demonstrated that modifying the 2-position can dramatically enhance cytotoxicity and selectivity for ferroptosis [2]. The 2-ethyl variant is therefore a valuable tool for dissecting the contributions of sterics and electronics at this critical position.

Thiazole-Based Agrochemical Intermediates

Thiazole-4-carboxylic esters are a key motif in fungicidal and herbicidal agents [3]. This compound can be used as a versatile intermediate for constructing a library of novel plant protection agents, particularly through further functionalization at the 4-carboxylate position to form amides, hydrazides, and other bioactive derivatives.

Synthetic Methodology Building Block

The high purity (98%) and availability of detailed QC data (NMR, HPLC, GC) make this compound a reliable building block for general heterocyclic chemistry. It is ideal for developing new synthetic routes to complex thiazoles, serving as a well-defined substrate for cross-coupling, nucleophilic substitution, and ester hydrolysis reactions.

Application
Selection Property
Validation Focus
PTP1B Inhibitor Design
2-Ethyl pharmacophore for PTP1B
Enzyme inhibition and cellular target engagement
GPX4 Ferroptosis Studies
2-Position substituent SAR
Cytotoxicity selectivity and warhead reactivity
Agrochemical Lead Discovery
Thiazole ester derivatization
Plant pathogen screening and SAR
Synthetic Methodology
High-purity with QC data
Reproducibility in cross-coupling and hydrolysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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